

# MA242 free base research use only

Author: Smolecule Technical Support Team. Date: February 2026

**Compound Focus:** MA242 free base

Cat. No.: S12903315

Get Quote

## Anticancer Efficacy Data

**MA242 free base** has shown potent activity in preclinical models of pancreatic cancer, hepatocellular carcinoma (HCC), and, more recently, breast cancer. The tables below summarize key quantitative findings from *in vitro* and *in vivo* studies.

**Table 1: In Vitro Cytotoxicity of MA242 free base** [1] [2] [3] This table shows the concentration of MA242 required to inhibit 50% of cell growth (IC<sub>50</sub>) across various cell lines.

| Cell Line / Cancer Type        | p53 Status    | IC <sub>50</sub> Value (μM) |
|--------------------------------|---------------|-----------------------------|
| Pancreatic Cancer (Panc-1)     | Mutant        | 0.14                        |
| Pancreatic Cancer (Mia-Paca-2) | Mutant        | 0.14                        |
| Pancreatic Cancer (AsPC-1)     | Wild-type     | 0.15                        |
| Pancreatic Cancer (BxPC-3)     | Wild-type     | 0.25                        |
| Hepatocellular Carcinoma (HCC) | Not Specified | 0.10 - 0.31                 |
| Normal Pancreatic Cells (HPDE) | Normal        | 5.81                        |

**Table 2: In Vivo Efficacy of MA242 free base in Mouse Models** [1] [3] This table summarizes the results of animal studies where MA242 was administered intraperitoneally (IP).

| Tumor Model                    | Dosage & Regimen             | Experimental Results                  |
|--------------------------------|------------------------------|---------------------------------------|
| Panc-1 (Orthotopic Pancreatic) | 2.5 mg/kg/d, 5 d/wk, 5 weeks | 56.1% tumor growth inhibition         |
| Panc-1 (Orthotopic Pancreatic) | 5 mg/kg/d, 5 d/wk, 5 weeks   | 82.5% tumor growth inhibition         |
| AsPC-1 (Orthotopic Pancreatic) | 10 mg/kg/d, 5 d/wk, 3 weeks  | 89.5% tumor growth inhibition         |
| AsPC-1 & Panc-1 models         | Effective doses above        | No significant host toxicity observed |

## Experimental Protocols

To help you evaluate or replicate key findings, here are the methodologies for core assays as described in the research publications.

### 1. Cell Viability Assay (MTT/MTS) [1] [3]

- **Cell Lines:** Human pancreatic cancer cells (e.g., HPAC, Panc-1, AsPC-1, Mia-Paca-2, BxPC-3) and normal human pancreatic ductal epithelium (HPDE) cells.
- **Procedure:** Plate cells and allow to adhere. Treat with a concentration gradient of **MA242 free base** (e.g., 0.05, 0.5, and 5  $\mu$ M) for 72 hours. Assess cell viability using MTT or MTS reagents. Measure absorbance to determine the percentage of viable cells and calculate IC<sub>50</sub> values.

### 2. Western Blot Analysis [1] [3]

- **Purpose:** To detect protein level changes of MDM2 and NFAT1 after MA242 treatment.
- **Procedure:** Treat relevant cancer cell lines (e.g., HPAC, Panc-1, AsPC-1) with MA242 (e.g., 0, 0.1, 0.2, and 0.5  $\mu$ M) for 24 hours. Lyse cells, separate proteins via SDS-PAGE, and transfer to a membrane. Probe with specific primary antibodies against MDM2 and NFAT1, followed by appropriate secondary antibodies. Detect using chemiluminescence to visualize protein degradation.

### 3. In Vivo Efficacy Study [1] [3]

- **Animal Model:** Female athymic nude mice (4-6 weeks old) bearing orthotopic pancreatic tumors (e.g., AsPC-1-Luc or Panc-1-Luc).
- **Dosing:** Administer MA242 via intraperitoneal (IP) injection. For Panc-1 tumors: 2.5 or 5 mg/kg daily, 5 days a week for 5 weeks. For AsPC-1 tumors: 10 mg/kg daily, 5 days a week for 3 weeks.
- **Monitoring:** Monitor tumor growth using bioluminescent imaging or caliper measurements. Record animal body weight regularly to assess potential toxicity.

## Mechanism of Action and Signaling Pathways

MA242 exerts its effects through a unique dual-targeting mechanism. The following diagram illustrates how it simultaneously inhibits both MDM2 and NFAT1.



Click to download full resolution via product page

*MA242 simultaneously degrades NFAT1 and MDM2 proteins, blocking a key oncogenic pathway and promoting cancer cell death.*

## Key Research Applications and Status

- **Therapeutic Strategy:** MA242 represents a novel **p53-independent** strategy for targeting MDM2, making it a promising candidate for treating cancers with p53 mutations, which are often more aggressive and resistant to therapy [2] [4] [3].
- **Overcoming Limitations:** Unlike traditional MDM2-p53 binding inhibitors, MA242 reduces total MDM2 protein levels by inducing its degradation and inhibiting its NFAT1-driven transcription, thereby mitigating the risk of increasing MDM2's p53-independent oncogenic functions [5] [3].
- **Recent Findings:** A 2025 study highlighted that MA242 also disrupts cancer metabolism in breast cancer models, notably affecting nicotinamide and nucleotide metabolism, and increasing oxidative stress, which contributes to its anticancer effects [5].
- **Research Use Only:** It is important to note that MA242 is currently designated **"For research use only"** and is not for human consumption [1] [6] [7].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. MA242 free base | MDM2-NFAT1 Inhibitor | MedChemExpress [medchemexpress.com]
2. MDM2-NFAT1 Dual Inhibitor, MA242 - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]
3. Discovery and characterization of dual inhibitors of MDM2 and ... [pmc.ncbi.nlm.nih.gov]
4. MDM2-NFAT1 dual inhibitor, MA242: Effective against ... [sciencedirect.com]
5. Dual inhibitor of MDM2 and NFAT1 for experimental ... [frontiersin.org]
6. CAS 1049704-18-8 MA242 [bocsci.com]

7. MA242 free base | Apoptosis | 1049704-17-7 | Invivochem [invivochem.com]

To cite this document: Smolecule. [MA242 free base research use only]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b12903315#ma242-free-base-research-use-only]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com